[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
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Overview
Description
[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol: is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The trifluoromethyl group attached to the benzothiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol typically involves the reaction of 6-(trifluoromethyl)-1,3-benzothiazole with a suitable reducing agent. One common method is the reduction of 6-(trifluoromethyl)-1,3-benzothiazole using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
- Oxidation: Corresponding aldehydes or ketones.
- Reduction: Alcohol derivatives.
- Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol is used as a building block in organic synthesis. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular proteins. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The compound may also modulate signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
2-Trifluoromethylbenzimidazole: Similar structure with a benzimidazole ring instead of benzothiazole.
2-Trifluoromethylbenzoxazole: Contains a benzoxazole ring, differing in the oxygen atom in place of sulfur.
2-Trifluoromethylbenzothiazole: Lacks the methanol group but shares the trifluoromethyl and benzothiazole core.
Uniqueness: [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol is unique due to the presence of both the trifluoromethyl group and the methanol group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-14)13-6/h1-3,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJPLKUVZZBKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540617-68-2 |
Source
|
Record name | [6-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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